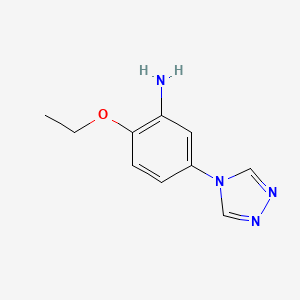

2-乙氧基-5-(4H-1,2,4-三唑-4-基)苯胺

描述

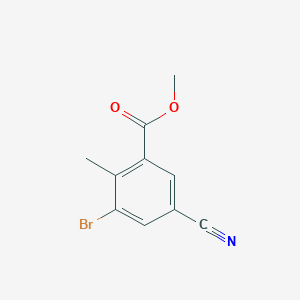

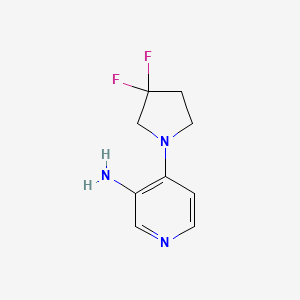

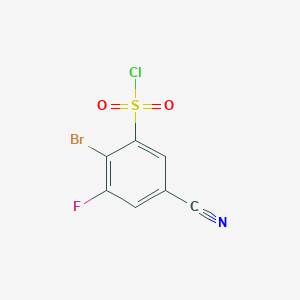

“2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline” is a chemical compound with the CAS Number: 1060796-06-6. It has a molecular weight of 204.23 and its molecular formula is C10H12N4O . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI Code of “2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline” is 1S/C10H12N4O/c1-2-15-10-4-3-8(5-9(10)11)14-6-12-13-7-14/h3-7H,2,11H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline” is a solid substance at room temperature .科学研究应用

微管结合剂

一项研究专注于合成三唑类似物的康柏他定A-4,其中包括类似于2-乙氧基-5-(4H-1,2,4-三唑-4-基)苯胺的化合物,展示了它们作为微管结合剂的潜力。这些化合物表现出显著的细胞毒性和微管抑制作用,表明它们在癌症研究和治疗中的潜在应用(Odlo et al., 2010)。

抗微生物活性

关于合成吡唑-4-基和2H-色酮基取代苯胺的研究,其中包括与2-乙氧基-5-(4H-1,2,4-三唑-4-基)苯胺相关的结构,揭示了显著的抗菌和抗真菌活性。这些化合物在医药应用中展示了作为抗微生物剂的潜力(Banoji et al., 2022)。

光致发光性质

一项关于含有氨基-三唑配体的铜(I)配合物的研究,与2-乙氧基-5-(4H-1,2,4-三唑-4-基)苯胺密切相关,发现这些配合物表现出光致发光性质。这些发现暗示了在光学材料和传感器中的潜在应用,其中光致发光是一种理想特性(Manbeck et al., 2011)。

合成和电化学性质

另一项研究探讨了类似于2-乙氧基-5-(4H-1,2,4-三唑-4-基)苯胺的三唑衍生物的合成及其电化学性质。这些化合物在电化学领域具有潜在应用,特别是在新型电池和传感器材料的开发中(Keleş等人,2019)。

热稳定性和声学指纹光谱

评估与2-乙氧基-5-(4H-1,2,4-三唑-4-基)苯胺相关的高能1,2,4-三唑的热稳定性和声学指纹光谱的研究发现,这些化合物在推进剂和炸药领域具有潜力。该研究提供了关于它们在火箭燃料中潜在使用的见解(Rao et al., 2016)。

安全和危害

属性

IUPAC Name |

2-ethoxy-5-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-2-15-10-4-3-8(5-9(10)11)14-6-12-13-7-14/h3-7H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYNVXUKSPKMNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N2C=NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651542 | |

| Record name | 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline | |

CAS RN |

1060796-06-6 | |

| Record name | 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid](/img/structure/B1414597.png)

![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol](/img/structure/B1414613.png)